N'-hydroxy-N-pyrimidin-2-yliminoformamide

Description

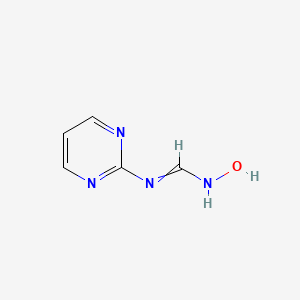

N'-Hydroxy-N-pyrimidin-2-yliminoformamide is a pyrimidine derivative characterized by an iminoformamide group (-N-C(=NH)-O-) and a hydroxyl substituent (-OH) on the pyrimidine ring. The pyrimidine core, a six-membered aromatic heterocycle with two nitrogen atoms, provides a planar structure conducive to π-π stacking and hydrogen bonding interactions.

Properties

IUPAC Name |

N-hydroxy-N'-pyrimidin-2-ylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c10-9-4-8-5-6-2-1-3-7-5/h1-4,10H,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKDMKVIHYVPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N=CNO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-N-pyrimidin-2-yliminoformamide typically involves the reaction of pyrimidine-2-carboxaldehyde with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While detailed industrial production methods for N’-hydroxy-N-pyrimidin-2-yliminoformamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-N-pyrimidin-2-yliminoformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the iminoformamide group to an amine.

Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted pyrimidine compounds. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

N’-hydroxy-N-pyrimidin-2-yliminoformamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-N-pyrimidin-2-yliminoformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

Structural Features

N'-Hydroxy-N-pyrimidin-2-yliminoformamide

- Core : Pyrimidine ring (positions 1–6).

- Substituents: Hydroxyl (-OH) at the N'-position. Iminoformamide (-N-C(=NH)-O-) at the 2-position.

- Key Interactions : Hydrogen bonding (via -OH and -NH groups) and aromatic stacking.

Comparative Compounds

(E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide (Pyridine derivative) Core: Pyridine ring. Substituents: Fluoro (-F), iodo (-I), hydroxyimino (-CH=N-OH), and pivalamide (-N-C(O)-C(CH₃)₃). Key Interactions: Chelation via hydroxyimino group and steric hindrance from pivalamide .

N,N-Dimethyl-N'-(2-(methylthio)pyrimidin-5-yl)formimidamide (Pyrimidine derivative) Core: Pyrimidine ring. Substituents: Methylthio (-S-CH₃) at the 2-position, dimethylamino (-N(CH₃)₂) formimidamide at the 5-position.

N-(5-Hydroxypyridin-2-yl)pivalamide (Pyridine derivative)

- Core : Pyridine ring.

- Substituents : Hydroxyl (-OH) at the 5-position, pivalamide at the 2-position.

- Key Interactions : Hydrogen bonding (-OH) and steric bulk (pivalamide) .

Physicochemical Properties

Reactivity and Functional Potential

- Tautomerism: The iminoformamide group may exhibit tautomerism (e.g., keto-enol), similar to hydroxyimino groups in pyridine derivatives, influencing binding modes .

- Synthetic Utility : Unlike methylthio groups (leaving groups in substitution reactions), the hydroxyl group is less reactive but critical for directing regioselective modifications .

Biological Activity

N'-hydroxy-N-pyrimidin-2-yliminoformamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured manner.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a pyrimidine ring and a hydroxylamine functional group. The molecular formula is with a molecular weight of approximately 142.13 g/mol.

The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in various physiological processes. Studies suggest that it may exert its effects through:

- Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, helping to mitigate oxidative stress in cells, which is linked to various neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Case Studies

- Cognitive Dysfunction Treatment : In a study focused on cognitive dysfunctions, compounds similar to this compound were synthesized and evaluated for their ability to inhibit AChE. The results indicated that these compounds could reverse memory deficits in animal models, suggesting their potential use in treating Alzheimer's disease .

- Oxidative Stress Mitigation : Another research effort highlighted the antioxidant capabilities of pyrimidine derivatives, including this compound. The findings demonstrated a reduction in oxidative markers in neuronal cells treated with these compounds, indicating their protective role against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.